molecular formula C23H28N2O B2601883 4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone CAS No. 1023576-90-0

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone

Cat. No. B2601883
CAS RN: 1023576-90-0
M. Wt: 348.49
InChI Key: IADPVCZOAZKGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methylphenyl)piperazinyl phenylcyclopentyl ketone, also known as MPKP, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a psychoactive drug. MPKP belongs to the class of arylcyclohexylamines and is structurally similar to the dissociative anesthetic drug ketamine.

Scientific Research Applications

One-Step Synthesis of Saturated Spirocyclic N-Heterocycles

Research highlights the synthesis of saturated, spirocyclic N-heterocycles utilizing cyclic ketones and stannyl amine protocol (SnAP) reagents. The products, N-unprotected spirocyclic amines, are highly sought after in drug discovery and development due to their structural uniqueness and potential biological activity. This one-step synthesis process simplifies the production of these complex structures, which are in high demand in pharmaceutical research (Woon‐Yew Siau & J. Bode, 2014).

Bridged Piperazines with σ Receptor Affinity

Bridged piperazines have been synthesized and evaluated for their σ receptor affinity, important for neurological research. These compounds, designed as conformationally restricted piperazine σ receptor ligands, show high affinity, particularly when large substituents are introduced at specific positions. This synthesis route offers a platform for developing potent and selective ligands, valuable for studying neurological disorders and potential therapeutic applications (Manuela Weigl & B. Wünsch, 2007).

Application of Piperazine-Derived Hydrazone Linkers

Piperazine-derived hydrazone linkers have been employed in the alkylation of solid-phase immobilized ketones. This application demonstrates the versatility of piperazine structures in facilitating chemical reactions, specifically in the immobilization of ketones, which is a crucial step in various synthetic procedures. The study outlines the successful application of these linkers, showcasing their potential in simplifying complex chemical processes (R. Lazny & M. Michalak, 2002).

properties

IUPAC Name

[4-(2-methylphenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-19-9-5-6-12-21(19)24-15-17-25(18-16-24)22(26)23(13-7-8-14-23)20-10-3-2-4-11-20/h2-6,9-12H,7-8,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADPVCZOAZKGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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